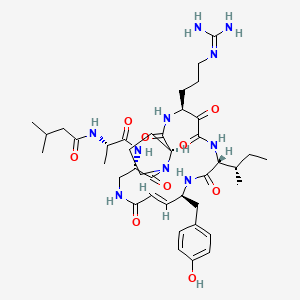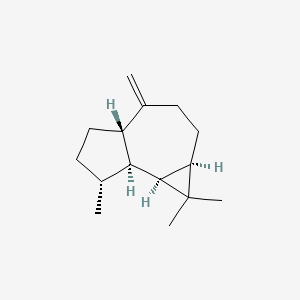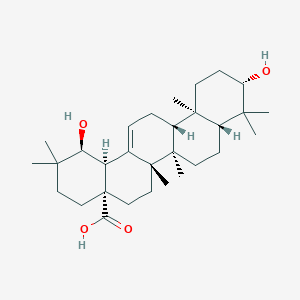
2-(Methyldithio)pyridine-N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methyldithio)pyridine-N-oxide is a pyridine alkaloid that is pyridine N-oxide substituted by a methyldisulfanyl group at position 2. Isolated from Allium stipitatum, it exhibits antibacterial activity. It has a role as a metabolite and an antibacterial agent. It is a member of pyridine N-oxides, an organic disulfide and a pyridine alkaloid. It derives from a pyridine N-oxide.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anticancer Activity
- 2-(Methyldithio)pyridine-N-oxide, isolated from Allium stipitatum, has shown promising results as an antibacterial agent against Mycobacterium and methicillin-resistant Staphylococcus aureus, including multidrug-resistant variants. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5-8 microg/mL. It also displayed significant antiproliferative activity against human cancer cell lines, indicating its potential as an anticancer agent. Additionally, it interferes with fatty acid biosynthesis and affects the thioredoxin system and heat shock protein production in cells (O'Donnell et al., 2009).
Catalysis and Synthesis
- This compound has been utilized in regioselective catalytic direct arylation of pyridine N-oxides, demonstrating its importance in organic synthesis. This method is particularly efficient with a range of aryl bromides, serving as an alternative to more challenging 2-metallapyridines in palladium-catalyzed cross-coupling reactions (Campeau et al., 2005).
Coordination Chemistry
- Research on pyridine and 2-picolinic acid N-oxides has shown that they can form discrete and polymeric complexes with CuCl2 and Cu(NO3)2. These studies are crucial in understanding the coordination geometry of copper(II) in such complexes and highlight the role of this compound in coordination chemistry (Beyeh & Puttreddy, 2015).
Biotechnological Applications
- Biotechnological applications of pyridine N-oxides, including this compound, have been explored in the context of oxyfunctionalization using Burkholderia sp. MAK1. These studies are significant for the preparation of hydroxylated pyridines, which are valuable intermediates in pharmaceutical and chemical industries (Stankevičiūtė et al., 2016).
Electrochemistry
- The electrochemical behavior of pyridine N-oxides, including this compound, has been studied to understand their reduction waves and kinetic currents. This research provides insights into the electrochemical properties of these compounds, which is essential for their applications in various electrochemical processes (Kubota & Miyazaki, 1962).
NMR Spectroscopy
- Nuclear Magnetic Resonance (NMR) studies of pyridine-N-oxide and its isotopically labelled derivatives have been conducted to determine spectroscopic constants. These studies are crucial for understanding the molecular structure and dynamics of pyridine N-oxides (Wamsler et al., 1978).
Inorganic Chemistry
- The coordination properties of pyridine N-oxide with various acceptors have been extensively studied, shedding light on its donor characteristics in complex formation with transition metals. This research is significant for the development of new inorganic compounds and catalysts (Quagliano et al., 1961).
Eigenschaften
Molekularformel |
C6H7NOS2 |
|---|---|
Molekulargewicht |
173.3 g/mol |
IUPAC-Name |
2-(methyldisulfanyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H7NOS2/c1-9-10-6-4-2-3-5-7(6)8/h2-5H,1H3 |
InChI-Schlüssel |
XKLCDAACRKRTLY-UHFFFAOYSA-N |
Kanonische SMILES |
CSSC1=CC=CC=[N+]1[O-] |
Synonyme |
2-(methyldithio)pyridine-N-oxide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6E)-2-(ethylsulfonyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1252751.png)












![Benzothiopyrano[4,3-d]pyrimidine](/img/structure/B1252771.png)
